molecular formula C11H8F3NO2S B3041733 Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 35212-91-0

Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B3041733
Key on ui cas rn: 35212-91-0
M. Wt: 275.25 g/mol
InChI Key: AGWDAEJQKIRCEJ-UHFFFAOYSA-N
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Patent
US07186724B2

Procedure details

Equip a 22-L, 3-necked, round-bottom flask with a mechanical stirrer, nitrogen bubbler, and a thermocouple probe, charge with 1.20 kg (5.55 mole) of 2-nitro-4-trifluoromethylbenzonitrile, 589.3 g (496 mL, 5.55 mole) of methyl thioglycolate, and 4.3 L of NMP. Cool the resulting yellow solution to 2° C., and add slowly, over a period of 78 min a solution prepared from 466.0 g (11.11 mole, 2.0 eq) of lithium hydroxide monohydrate in 3.36 L of water while maintaining the temperature between 2–20° C. Allow the brown slurry to warm to 21° C. over a 2 h period, and then dilute with 8.0 L of water (observe exotherm->27° C.). Stir for 40 min and cool to 18° C., collect the product by filtration, rinsing with 10 L of water, then air-drying at ambient temperature to give 1.295 kg (84.7% yield) of 2-carbomethoxy-3-amino-6-trifluoromethylbenzo[b]thiophene, as a light-yellow solid, 99.8% pure by HPLC assay.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
496 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.3 L
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
466 g
Type
reactant
Reaction Step Three
Name
Quantity
3.36 L
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[C:16]([O:20][CH3:21])(=[O:19])[CH2:17][SH:18].CN1C(=O)CCC1.O.[OH-].[Li+]>O>[C:16]([C:17]1[S:18][C:4]2[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=2[C:6]=1[NH2:7])([O:20][CH3:21])=[O:19] |f:3.4.5|

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
496 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
4.3 L
Type
reactant
Smiles
CN1CCCC1=O
Step Three
Name
lithium hydroxide monohydrate
Quantity
466 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3.36 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
Stir for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add slowly, over a period of 78 min a solution
Duration
78 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 2–20° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 21° C. over a 2 h period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 18° C.
CUSTOM
Type
CUSTOM
Details
collect the product
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinsing with 10 L of water
CUSTOM
Type
CUSTOM
Details
air-drying at ambient temperature

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(=O)(OC)C1=C(C2=C(S1)C=C(C=C2)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.295 kg
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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